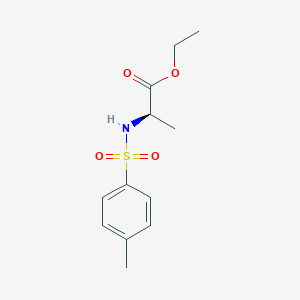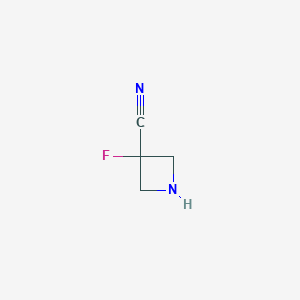
3-(Chloromethyl)-2-fluoro-4-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which is subsequently reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-fluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of the fluoro and methoxy groups can facilitate addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
3-(Chloromethyl)-2-fluoro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.
2-Fluoro-4-methoxypyridine: Lacks the chloromethyl group, affecting its potential for covalent modifications.
3-(Chloromethyl)-2-fluoropyridine: Lacks the methoxy group, which can influence its solubility and binding interactions.
Uniqueness
3-(Chloromethyl)-2-fluoro-4-methoxypyridine is unique due to the combination of the chloromethyl, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and specificity for certain molecular targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
451459-10-2 |
|---|---|
分子式 |
C7H7ClFNO |
分子量 |
175.59 g/mol |
IUPAC名 |
3-(chloromethyl)-2-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |
InChIキー |
AIUNGBVBLHLFIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


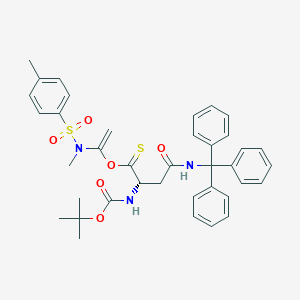
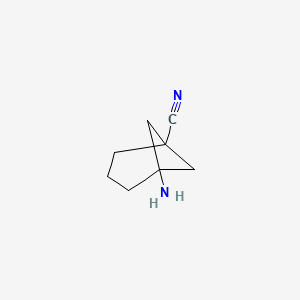
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
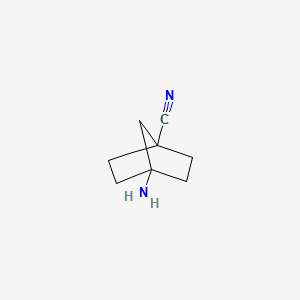
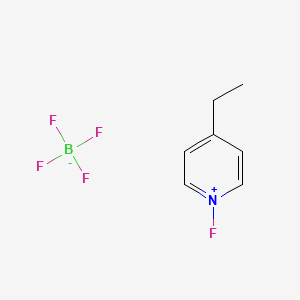
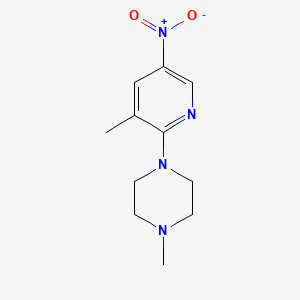
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
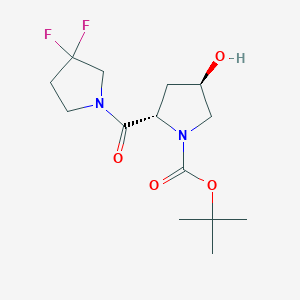
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

